molecular formula C17H15ClN4O2S B5478184 (6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5478184
M. Wt: 374.8 g/mol
InChI Key: ZXPQXUMGNJWIEX-BKPRWIHQSA-N
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Description

The compound (6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a benzylidene group, a chloro-substituted benzene ring, and a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, under specific reaction conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde.

    Final Assembly: The final compound is obtained by combining the intermediate products under controlled conditions, ensuring the correct stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6E)-6-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of the benzylidene group, chloro-substituted benzene ring, and thiadiazolopyrimidine core

Properties

IUPAC Name

(6E)-6-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-3-7-24-13-6-5-11(18)8-10(13)9-12-15(19)22-17(20-16(12)23)25-14(4-2)21-22/h3,5-6,8-9,19H,1,4,7H2,2H3/b12-9+,19-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPQXUMGNJWIEX-BKPRWIHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Cl)OCC=C)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN2C(=N)/C(=C\C3=C(C=CC(=C3)Cl)OCC=C)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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